molecular formula C4H8FNO2S B1404014 1-(Fluoromethyl)cyclopropane-1-sulfonamide CAS No. 1409950-08-8

1-(Fluoromethyl)cyclopropane-1-sulfonamide

Cat. No. B1404014
M. Wt: 153.18 g/mol
InChI Key: UHJKIMIEADPTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fluoromethyl)cyclopropane-1-sulfonamide is an organic compound with the molecular formula C4H8FNO2S and a molecular weight of 153.18 g/mol . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide involves a reaction with (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid . This reaction is carried out in DMF at 55° C for 4 hours, followed by the addition of 1,1’-carbonyldiimidazole and 1,8-diazabicyclo .


Molecular Structure Analysis

The molecular structure of 1-(Fluoromethyl)cyclopropane-1-sulfonamide consists of a cyclopropane ring with a fluoromethyl group and a sulfonamide group attached .

Scientific Research Applications

3. NLRP3 Inflammasome Inhibitors

4. Synthesis of Sulfonyl Fluorides

  • Summary of Application : Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

5. Synthesis of Bioactive Molecules

  • Summary of Application : Sulfonyl fluorides, which can be synthesized from 1-(Fluoromethyl)cyclopropane-1-sulfonamide, are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

6. Drug Discovery

  • Summary of Application : Sulfonyl fluorides have found widespread applications in drug discovery. They have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry .

properties

IUPAC Name

1-(fluoromethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKIMIEADPTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluoromethyl)cyclopropane-1-sulfonamide

Synthesis routes and methods I

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide (5.66 g, 27.0 mmol) and trifluoroacetic acid (20 mL). The solution was stirred at room temperature for 18 h. The solution was concentrated in vacuo to afford a dark orange oil. The oil was treated with hexanes:EtOAc (4:1) upon which a solid crystallized. The crystals were collected via filtrated and residual solvent was removed in vacuo to afford 1-(fluoromethyl)cyclopropane-1-sulfonamide as a colorless, crystalline solid (3.5 g, 84%). 1H NMR (400 MHz, CDCl3) δ 4.79 (s, 1H), 4.67 (s, 1H), 3.28 (br. s., 2H), 1.63-1.56 (m, 2H), 1.16-1.10 (m, 2H).
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (1-(fluoromethyl)cyclopropyl)sulfonylcarbamate (19.8 g, 38.7 mmol) in DCM (100 ml) was added TFA (30 ml, 387 mmol) drop wise at room temperature. The reaction mass was stirred for 2 hr. The reaction mass was evaporated under reduced pressure to get desired compound (6 g, 100%) as off white solid. 1H NMR (400 MHz, CDCl3): δ ppm 4.78-4.66 (d, J=48 Hz, 2H), 2.61 (br, s, 1H), 1.59-1.56 (m, 2H), 1.13-1.10 (m, 2H).
Name
tert-butyl (1-(fluoromethyl)cyclopropyl)sulfonylcarbamate
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 2
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 3
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 4
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 5
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 6
1-(Fluoromethyl)cyclopropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.